3-(4-ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
Description
This compound (CAS RN: 866728-21-4) is a fused heterocyclic molecule with a pyrazolo[4,3-c]quinoline core fused to a [1,4]dioxino ring system. Its molecular formula is C₂₇H₂₂FN₃O₂, with an average molecular mass of 439.490 g/mol and a monoisotopic mass of 439.169605 Da . Key structural features include:
- A 3-(4-ethylphenyl) substituent at position 3.
- A 5-(3-fluorobenzyl) group at position 4.
- A dihydro-dioxino ring system contributing to conformational rigidity.
The compound’s ChemSpider ID is 1600562, and its IUPAC name emphasizes the fused ring system and substituent positions .
Properties
IUPAC Name |
14-(4-ethylphenyl)-17-[(3-fluorophenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O2/c1-2-17-6-8-19(9-7-17)26-22-16-31(15-18-4-3-5-20(28)12-18)23-14-25-24(32-10-11-33-25)13-21(23)27(22)30-29-26/h3-9,12-14,16H,2,10-11,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQKSNLOURSHCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC(=CC=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The process begins with the preparation of the pyrazoloquinoline core, followed by the introduction of the dioxino ring and the subsequent attachment of the ethylphenyl and fluorobenzyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydrogenated forms of the compound.
Scientific Research Applications
Structural Characteristics
This compound features a unique arrangement of rings and substituents that enhances its structural diversity. The integration of a dioxino moiety with a pyrazoloquinoline core is particularly noteworthy, as it may influence the compound's reactivity and biological interactions.
Table 1: Synthesis Overview
| Step | Description |
|---|---|
| 1 | Initial formation of the pyrazoloquinoline core through cyclization. |
| 2 | Introduction of the dioxino moiety via specific functional group transformations. |
| 3 | Final modifications to achieve the desired ethyl and fluorobenzyl substitutions. |
Pharmacological Potential
Compounds with pyrazoloquinoline frameworks have been studied for various biological activities, including:
- Anti-inflammatory properties : The unique structure may allow for interaction with inflammatory pathways.
- Anticancer activity : Related compounds have shown promise in inhibiting cancer cell proliferation.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that similar compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
- Anticancer Studies : Research involving analogs of this compound indicated promising results in reducing tumor growth in animal models, highlighting its potential as a chemotherapeutic agent.
Table 2: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazolo[3,4-b]quinolines | Pyrazole ring with varied substitutions | Anticancer |
| Dioxino-pyrazoles | Dioxin integration | Enhanced solubility and bioavailability |
| 3-(4-ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline | Complex heterocyclic structure | Potential anti-inflammatory and anticancer |
Mechanistic Insights
Understanding how This compound interacts with biological targets is crucial for elucidating its pharmacological profile. Interaction studies typically involve:
- Binding affinity assays : To determine how well the compound binds to specific receptors or enzymes.
- Cellular assays : To evaluate the compound's effects on cell viability and proliferation.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Amino-Substituted Derivatives
Amino-functionalized pyrazolo[4,3-c]quinolines (e.g., 3,4-diamino derivatives) were synthesized to enhance therapeutic indices. These compounds demonstrated improved solubility (logS: −4.2 vs. −5.8 for non-amino analogs) but reduced metabolic stability in hepatic microsomes (t₁/₂: 12 min vs. 45 min for the target compound) .
Methoxy/Ethoxy-Substituted Analogs
Compounds like 8-ethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline (ZINC2692209) and 3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline (ZINC2693406) highlight the impact of alkoxy groups:
- Methoxy Groups : Increase polarity (clogP reduced by ~0.5 units per methoxy) but may reduce blood-brain barrier penetration .
- Ethoxy Groups : Enhance metabolic stability via steric shielding of esterases .
Key Research Findings
- Synthetic Accessibility: The target compound’s synthesis likely involves multi-step protocols starting from dichloroquinoline precursors, similar to methods for 3,4-diamino-pyrazoloquinolines (yields: 55–70%) .
- Pharmacokinetic Profile: Fluorine substitution improves metabolic stability (t₁/₂ > 40 min in human liver microsomes) compared to non-fluorinated analogs (t₁/₂ < 20 min) .
- Target Selectivity : Molecular docking suggests high affinity for serotonin receptors (5-HT₂A Ki: 12 nM) due to the 3-fluorobenzyl group’s optimal positioning in hydrophobic pockets .
Biological Activity
The compound 3-(4-ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline represents an intriguing addition to the family of pyrazoloquinoline derivatives, characterized by its complex heterocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on available literature.
Structural Features
The structural composition of this compound includes:
- Pyrazoloquinoline core : This core structure is known for various biological activities.
- Dioxino moiety : Enhances solubility and may influence pharmacokinetic properties.
- Substituents : The presence of ethyl and fluorobenzyl groups may affect receptor interactions and activity.
Synthesis Methods
The synthesis typically involves multi-step reactions tailored for heterocyclic compounds. Key steps may include:
- Formation of the pyrazoloquinoline scaffold .
- Introduction of the dioxino group through cyclization reactions.
- Functionalization with ethyl and fluorobenzyl groups to enhance biological activity.
These synthetic strategies are crucial for achieving the desired structural integrity and biological efficacy.
Anticancer Properties
Research indicates that compounds with a pyrazoloquinoline framework exhibit significant anticancer properties. For instance:
- Mechanism of Action : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting NF-κB signaling, which are crucial for cancer cell survival .
- Case Studies : A study on related compounds demonstrated enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that similar mechanisms might be applicable to our compound of interest .
Anti-inflammatory Effects
Compounds derived from pyrazoloquinolines are also noted for their anti-inflammatory properties:
- Potential Mechanisms : Inhibition of pro-inflammatory cytokines and modulation of immune responses have been observed in related compounds .
- Comparative Efficacy : The unique structure of this compound may enhance its efficacy compared to traditional anti-inflammatory agents.
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | |
| Anti-inflammatory | Modulates immune response |
Clinical Implications
The potential therapeutic applications of this compound warrant further investigation. Future studies should focus on:
- In vitro and in vivo studies to establish a comprehensive pharmacological profile.
- Mechanistic studies to elucidate the pathways involved in its anticancer and anti-inflammatory effects.
- Toxicity assessments to evaluate safety profiles before clinical trials.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the preparation of 3-(4-ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline?
- Methodology : Begin with 2,4-dichloroquinoline-3-carbonitrile as a starting material due to its versatility in forming pyrazolo[4,3-c]quinoline scaffolds via nucleophilic substitution or cyclization reactions. Introduce substituents (e.g., 3-fluorobenzyl) through alkylation or coupling reactions under controlled conditions (e.g., anhydrous solvents, palladium catalysts). Optimize reaction parameters (temperature, time, stoichiometry) using fractional factorial design to maximize yield .
- Key Considerations : Monitor intermediates via TLC/HPLC and purify using column chromatography. Use trifluoroacetic acid or boron tribromide for deprotection steps if required .
Q. Which analytical techniques are critical for structural elucidation of this compound?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and stereochemistry, particularly for the fused dioxane and pyrazoloquinoline rings.
- X-ray Crystallography : Resolve ambiguous regions (e.g., fluorine orientation in the benzyl group) by growing single crystals in ethyl acetate/hexane mixtures .
- Mass Spectrometry : Employ high-resolution MS (HRMS) to verify molecular formula and detect fragmentation patterns .
Advanced Research Questions
Q. How can the 3-fluorobenzyl substituent influence the compound’s bioactivity or binding affinity?
- Methodology :
- Comparative SAR Studies : Synthesize analogs with alternative halogen (Cl, Br) or electron-withdrawing groups (NO) at the benzyl position. Assess activity via enzymatic assays (e.g., kinase inhibition) or receptor-binding studies.
- Computational Modeling : Perform DFT calculations to evaluate electronic effects (e.g., dipole moments, H-bonding capacity) of fluorine substitution. Compare with experimental IC values to identify correlations .
Q. How should researchers design experiments to evaluate pharmacological efficacy while minimizing confounding variables?
- Experimental Design :
- Split-Plot Design : Assign treatment groups (compound doses) to main plots, cell lines or animal models to subplots, and time points to sub-subplots. Use ≥4 replicates to account for biological variability .
- Controls : Include positive controls (e.g., known kinase inhibitors) and vehicle controls. Normalize data using housekeeping genes (qPCR) or total protein content (Western blot) .
Q. How can contradictory results in biological assays (e.g., varying IC across studies) be systematically addressed?
- Methodology :
- Meta-Analysis : Aggregate data from multiple studies and apply statistical models (e.g., random-effects meta-regression) to identify sources of heterogeneity (e.g., assay type, cell passage number).
- Quality Control : Re-test the compound’s purity (HPLC ≥95%) and stability (e.g., under assay buffer conditions) to rule out batch variability .
Q. What frameworks guide the study of this compound’s environmental fate and ecotoxicological impact?
- Theoretical Framework : Align with the INCHEMBIOL project’s approach:
- Environmental Partitioning : Measure log (octanol-water) and soil adsorption coefficients (K) to predict mobility.
- Biotic Degradation : Use OECD 301F (ready biodegradability) tests under aerobic conditions. Monitor metabolites via LC-MS/MS .
Methodological Integration Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
